molecular formula C22H28F3N B601895 Cinacalcet Impurity F CAS No. 1271930-12-1

Cinacalcet Impurity F

Cat. No.: B601895
CAS No.: 1271930-12-1
M. Wt: 363.46
InChI Key:
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Scientific Research Applications

Cinacalcet Impurity F is primarily used in scientific research to:

Mechanism of Action

Target of Action

Cinacalcet Impurity F, also known as Cinacalcet, primarily targets the calcium-sensing receptors (CaSR) located on the chief cells of the parathyroid gland . These receptors play a crucial role in maintaining calcium homeostasis in the body .

Mode of Action

Cinacalcet acts as a calcimimetic . It increases the sensitivity of the calcium-sensing receptors to activation by extracellular calcium . This results in the inhibition of parathyroid hormone (PTH) secretion . The reduction in PTH is associated with a concomitant decrease in serum calcium levels .

Biochemical Pathways

The primary biochemical pathway affected by Cinacalcet is the regulation of parathyroid hormone (PTH) secretion . By increasing the sensitivity of the calcium-sensing receptors, Cinacalcet lowers PTH levels, which in turn decreases serum calcium levels . This impacts the calcium and phosphorus homeostasis in the body .

Pharmacokinetics

Following oral administration, peak plasma concentrations of Cinacalcet occur within 2 to 6 hours . The absolute bioavailability is 20 to 25%, and this increases if taken with food . Cinacalcet is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4, CYP2D6, and CYP1A2 . Less than 1% of the parent drug is excreted in the urine . The terminal elimination half-life is 30 to 40 hours, and steady-state concentrations are achieved within 7 days .

Result of Action

The primary molecular effect of Cinacalcet’s action is the reduction of parathyroid hormone (PTH) levels . This leads to a decrease in serum calcium levels . On a cellular level, this results in the inhibition of PTH secretion from the parathyroid gland .

Action Environment

The action of Cinacalcet can be influenced by various environmental factors. For instance, the presence of food can increase the bioavailability of the drug . Additionally, the drug’s efficacy can be affected by the patient’s renal and hepatic function, as these organs play a significant role in the drug’s metabolism and excretion . Furthermore, the presence of other medications that inhibit or induce the activities of CYP3A4, CYP1A2, CYP2C9, or CYP2C19 can also impact the action of Cinacalcet .

Safety and Hazards

Cinacalcet Impurity F should be handled with care to avoid dust formation and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

Future Directions

The development of a stability-indicating, gradient reversed-phase ultra-performance liquid chromatography method has been reported for the quantitative estimation of Cinacalcet hydrochloride impurities . This could be a promising direction for future research and development involving Cinacalcet Impurity F.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cinacalcet Impurity F involves several steps. One method includes dissolving triphosgene in dichloromethane, followed by cooling and adding alkali and R-(+)-1-(1-naphthyl)ethylamine. The mixture is then heated to room temperature and stirred to obtain an intermediate product. This intermediate is further reacted with 3-(3-trifluoromethylphenyl)propanol under similar conditions to yield this compound .

Industrial Production Methods

Industrial production of Cinacalcet and its impurities, including Impurity F, involves large-scale synthesis with careful control of reaction parameters such as temperature, pH, and agitation speed to ensure high yield and purity. The process typically includes multiple purification steps to isolate and characterize the impurities .

Chemical Reactions Analysis

Types of Reactions

Cinacalcet Impurity F undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and specific pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cinacalcet Impurity F include other impurities formed during the synthesis of Cinacalcet, such as:

Uniqueness

This compound is unique due to its specific formation pathway and structural characteristics. Its identification and analysis are crucial for ensuring the purity and safety of Cinacalcet in pharmaceutical formulations .

Properties

IUPAC Name

N-(1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)cyclohexyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-3,5,9-10,12-13,16-17,19,26H,4,6-8,11,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWBBKISVXOSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3CCCC(C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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